Lycopene-d6
Description
Significance of Stable Isotope Tracers in Chemical Biology
Stable isotope tracers are indispensable tools in modern chemical biology and metabolic research. mdpi.comdntb.gov.ua Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in human studies. tandfonline.com The most commonly used stable isotopes in metabolic research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). nih.gov These labeled compounds behave almost identically to their unlabeled counterparts in biochemical reactions. nih.gov
The primary advantage of using stable isotope tracers lies in their ability to be distinguished from the naturally abundant, unlabeled forms of the same molecule. researchgate.net This distinction is typically achieved using high-resolution analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comnih.gov In metabolic studies, this allows for the precise quantification of a nutrient's bioavailability and the tracking of its conversion into various metabolites. mdpi.comCurrent time information in Bangalore, IN. This approach provides unparalleled insights into the intricate metabolic wiring of cells and organisms, helping to elucidate metabolic pathways, fluxes, and regulation. mdpi.comnih.gov
Rationale for Deuterated Carotenoids in Metabolic Studies
Carotenoids are a class of organic pigments found in plants that are known for their antioxidant properties and, in some cases, for being precursors to vitamin A. researchgate.net Studying their metabolism is crucial for understanding their role in human health. However, assessing the bioavailability of carotenoids from foods is challenging because it is difficult to distinguish the newly absorbed carotenoids from the existing stores in the body. nih.gov
The use of deuterated carotenoids, which are carotenoids labeled with deuterium (a stable isotope of hydrogen), overcomes this challenge. nih.gov Deuterium labeling allows researchers to introduce a specific carotenoid into a biological system and then selectively track its journey. dntb.gov.ua For instance, studies have utilized deuterated forms of β-carotene and lutein (B1675518) to investigate their absorption patterns and metabolic transformations in humans and animal models. nih.govdntb.gov.uascispace.com By using techniques like liquid chromatography-mass spectrometry (LC-MS), scientists can measure the appearance of the deuterated carotenoid and its metabolites in blood and tissues over time, providing clear kinetic data. Current time information in Bangalore, IN.researchgate.net This method has been instrumental in understanding how factors like food matrix and processing affect the bioavailability of these important phytonutrients. nih.gov
Specificity of Lycopene-d6 (B1152083) as a Research Tool
Lycopene (B16060) is a bright red carotenoid and phytochemical found in high concentrations in tomatoes and other red fruits. researchgate.netmeasurlabs.com It is a potent antioxidant but does not have pro-vitamin A activity. psu.edu To specifically study its metabolic fate, researchers utilize deuterated lycopene, such as this compound.
This compound is a form of lycopene where six specific hydrogen atoms have been replaced with deuterium atoms. nih.gov Its molecular formula is C₄₀H₅₀D₆, and it has a molecular weight of approximately 542.91 g/mol . nih.gov This isotopic labeling makes it an invaluable tool for several research applications:
Bioavailability Studies: this compound allows for the precise measurement of lycopene absorption from different sources. A key human study compared the bioavailability of synthetic ²H₁₀-lycopene in oil with deuterium-enriched lycopene from intrinsically labeled tomatoes. The results showed that the bioavailability of synthetic lycopene in an oil formulation was significantly higher than that from steamed and pureed tomatoes, demonstrating the impact of the food matrix on absorption. mdpi.comnih.gov
Metabolite Identification: The use of deuterated lycopene has been crucial in identifying its metabolic products. In one in vitro study, the incubation of deuterated lycopene with rat intestinal fractions led to the identification of several cleavage and oxidative products. nih.govscispace.com This helps scientists understand how the body breaks down lycopene, which is essential as some of its health effects may be attributable to its metabolites. nih.gov
Internal Standard in Analysis: In analytical chemistry, deuterated compounds like this compound are often used as internal standards for the quantification of their unlabeled counterparts in complex biological samples. tandfonline.com Because the deuterated standard has nearly identical chemical and physical properties to the analyte but a different mass, it can be added to a sample at a known concentration to improve the accuracy and precision of quantification by LC-MS.
The table below presents findings from a human study that utilized deuterated lycopene to assess its bioavailability from different sources.
| Research Parameter | Synthetic ²H₁₀ Lycopene in Oil | Deuterium-Enriched Lycopene from Tomatoes |
| Dose Administered | 11 µmol | 16.3 - 17.4 µmol |
| Food Matrix | Corn Oil | Steamed and Pureed Tomatoes |
| Area Under the Curve (AUC) * | 33.9 (±1.7) | 11.8 (±0.3) |
| Conclusion | Bioavailability was approximately 3 times higher than from tomatoes. | Bioavailability was lower, highlighting the effect of the food matrix. |
| Data from a study by Tang et al. (2005), presented as nmol-day/µmol lycopene in the dose. nih.gov |
Properties
Molecular Formula |
C40H56 |
|---|---|
Molecular Weight |
542.9 g/mol |
IUPAC Name |
(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,23,27,31-hexamethyl-14,19-bis(trideuteriomethyl)dotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene |
InChI |
InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,32-18+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+/i5D3,6D3 |
InChI Key |
OAIJSZIZWZSQBC-ZSHYIBOXSA-N |
Isomeric SMILES |
[2H]C(/C(=C\C=C\C=C(/C([2H])([2H])[2H])\C=C\C=C(\C=C\C=C(\CCC=C(C)C)/C)/C)/C=C/C=C(/C=C/C=C(/CCC=C(C)C)\C)\C)([2H])[2H] |
Canonical SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment of Lycopene D6
Chemical Synthesis Pathways for Deuterated Lycopene (B16060)
The chemical synthesis of lycopene, and by extension its deuterated isotopologues, is a complex process that has been refined over the years. fao.org Typically, these syntheses involve multi-step sequences culminating in a Wittig-type condensation reaction. fao.org
Precursor Selection and Deuteration Strategies
A common approach involves the synthesis of key building blocks, such as a C10-dialdehyde and a corresponding phosphonium (B103445) salt, where deuterium (B1214612) atoms are incorporated at specific positions. fao.orgresearchgate.net For instance, the synthesis of a deuterated C15-phosphonate and a C10-triene dialdehyde (B1249045) can be employed in a modified Wittig-Horner reaction to construct the final all-E-lycopene-d6 molecule. researchgate.net
The selection of deuterated starting materials is critical. These can range from simple deuterated solvents to more complex, custom-synthesized deuterated intermediates. The choice is often a balance between commercial availability, cost, and the efficiency of the subsequent reaction steps.
Reaction Conditions and Optimization
The Wittig condensation, a cornerstone of carotenoid synthesis, involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. fao.org In the context of lycopene synthesis, this typically involves the reaction of two smaller fragments to build the C40 backbone. fao.org
Optimization of reaction conditions is paramount to maximize the yield and purity of the final product. Key parameters that are often fine-tuned include:
Solvent: The choice of solvent can significantly influence the reaction rate and the stereoselectivity of the double bond formation. Toluene and hexane (B92381) are commonly used solvents. researchgate.netfao.org
Temperature: Reaction temperatures are carefully controlled to promote the desired reaction while minimizing side reactions and degradation of the sensitive polyene chain. pan.olsztyn.pl
Stoichiometry: Precise control over the molar ratios of the reactants is necessary to ensure complete reaction and to simplify subsequent purification steps.
For instance, a study on the total synthesis of lycopene highlighted a modified Wittig-Horner reaction between a C15-phosphonate and a C10-triene dialdehyde as a key step, emphasizing the practicality of the operational steps for large-scale production. researchgate.net
Biosynthetic Approaches for Isotopic Labeling
An alternative to chemical synthesis is the use of biological systems to produce isotopically labeled compounds. This approach, often referred to as intrinsic labeling, can offer a more cost-effective and versatile method for producing deuterated carotenoids like lycopene. researchgate.netfrontiersin.orgnih.gov
Cultivation of Intrinsically Labeled Organisms/Plants
Various microorganisms and plants that naturally produce lycopene can be cultivated in media enriched with a deuterium source, most commonly heavy water (D₂O). researchgate.netosti.gov As the organisms grow and synthesize carotenoids, they incorporate deuterium atoms from the D₂O into the lycopene molecule.
Several organisms have been successfully used for this purpose:
Microalgae: Species like Chlorella protothecoides, Spirulina platensis, Chlamydomonas reinhardtii, and Desmodesmus quadricauda have been cultivated in D₂O-enriched media to produce deuterated carotenoids. researchgate.netfrontiersin.orgnih.govnih.gov Studies have shown that it is possible to achieve high levels of deuterium enrichment in carotenoids produced by these microalgae. researchgate.netfrontiersin.orgnih.gov For example, cultivating Spirulina platensis in a medium with 99.4% D₂O resulted in β-carotene where 60-65% of the hydrogen atoms were replaced by deuterium. researchgate.net Complete replacement can be achieved by preventing exchange with atmospheric moisture. researchgate.net
Bacteria: Engineered strains of Escherichia coli and Corynebacterium glutamicum have been developed to produce lycopene. jmb.or.krfrontiersin.org These strains can be grown in deuterated media to produce Lycopene-d6 (B1152083). The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is the primary route for the synthesis of the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (B83284) (DMAPP), in E. coli. jmb.or.kr
Yeast: The yeast Rhodosporidium kratochvilovae is a known producer of carotenoids, including lycopene, and can be utilized for biosynthetic production. researchgate.net
Tomato Cell Cultures: Suspension cultures of tomato cells (Solanum lycopersicum) have been used to produce ¹³C-labeled lycopene, and similar techniques can be adapted for deuterium labeling by using D₂O and deuterated glucose in the culture medium. researchgate.netnih.govnih.govdaneshyari.com
The efficiency of deuterium incorporation and the final yield of this compound can be influenced by several factors, including the concentration of D₂O in the medium, the specific organism used, and the cultivation conditions such as light intensity and nutrient availability. frontiersin.orgnih.gov
Purification and Isolation of this compound Isomers
Following either chemical synthesis or biosynthetic production, this compound needs to be extracted and purified to remove other compounds and to separate different geometric isomers. Lycopene is sensitive to light and oxygen, so purification steps are typically carried out under reduced light and an inert atmosphere. fao.org
The purification process generally involves the following steps:
Extraction: The first step is to extract the lycopene from the reaction mixture or the biological matrix. Common solvents for extraction include hexane, acetone, chloroform, and ethyl acetate. pan.olsztyn.placs.orgchula.ac.th For biological samples, cell disruption techniques may be necessary prior to solvent extraction. tandfonline.com
Saponification: In many cases, especially with extracts from biological sources, a saponification step using a base like potassium hydroxide (B78521) is employed to remove unwanted lipids and chlorophylls. nih.gov
Chromatography: Column chromatography is a widely used technique for purifying lycopene. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar solvents like hexane and a slightly more polar solvent like acetone. cmu.ac.th High-performance liquid chromatography (HPLC) is often used for final purification and for the separation of different lycopene isomers (e.g., all-trans vs. cis isomers). fao.orgnih.gov
Crystallization: Recrystallization can be used as a final purification step to obtain highly pure crystalline lycopene. acs.org
The purity and isomeric composition of the final this compound product are typically confirmed using analytical techniques such as mass spectrometry (MS) to determine the level of deuterium enrichment and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and isotopic labeling pattern. nih.govacs.orgmdpi.com
Below is an interactive data table summarizing research findings on the production of deuterated carotenoids.
| Organism/Method | Deuterium Source | Deuterated Carotenoid(s) | Deuterium Enrichment | Reference |
| Spirulina platensis | 99.4% D₂O | β-carotene | 60-65% | researchgate.net |
| Chlorella protothecoides | 70% D₂O | Lutein (B1675518) | Not specified | nih.gov |
| Flavobacterium multivorum | 100% D₂O | Zeaxanthin (B1683548) | Not specified | nih.gov |
| Hydroponic Spinach | D₂O enriched nutrient solution | Lutein, β-carotene | Partial (d1 to d12) | nih.gov |
| Hydroponic Carrots | D₂O enriched nutrient solution | α-carotene, β-carotene | Partial (d1 to d17) | nih.gov |
| Tomato Cell Culture (hp-1) | ¹³C-glucose | ¹³C-lycopene | 93% ¹³C purity | researchgate.netnih.gov |
Advanced Analytical Methodologies Employing Lycopene D6
Role as an Internal Standard in Quantitative Analysis
In quantitative analysis, an internal standard (IS) is a substance with properties similar to the analyte that is added in a constant amount to the sample, calibration standards, and quality controls. The use of an IS helps to correct for the loss of analyte during sample preparation and for variations in instrument response. Isotopically labeled compounds are considered the gold standard for internal standards, especially in mass spectrometry-based assays.
Lycopene-d6 (B1152083) is an ideal internal standard for lycopene (B16060) analysis because its chemical and physical characteristics, such as polarity, solubility, extraction efficiency, and chromatographic behavior, are nearly identical to those of native lycopene. However, its mass is six daltons higher due to the replacement of six hydrogen atoms with deuterium (B1214612). This mass difference allows it to be clearly distinguished from the endogenous analyte by a mass spectrometer without compromising the chromatographic co-elution, leading to highly accurate and precise quantification. The use of stable isotope-labeled standards like this compound is a well-established practice for analyzing other carotenoids and fat-soluble vitamins, such as d8-β-carotene and vitamin E-d6. nih.govmdpi.com
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation and quantification of carotenoids, including lycopene and its various isomers. doi.org The development of robust HPLC methods is essential for obtaining reliable data, and the incorporation of an internal standard like this compound is critical for validation and ensuring accuracy. nih.gov
Reversed-phase HPLC (RP-HPLC) is the most common chromatographic mode for lycopene analysis. nih.gov Stationary phases such as C18 and, notably, C30 are frequently employed due to their excellent selectivity for separating the highly nonpolar carotenoid isomers. nih.govresearchgate.net C30 columns, in particular, offer enhanced shape selectivity for the long, rigid structures of carotenoids, enabling the separation of all-trans and various cis isomers of lycopene. nih.govresearchgate.net
When developing an RP-HPLC method, this compound is added to samples prior to extraction. It co-elutes with native lycopene, experiencing the same potential degradation or loss during sample workup and injection variability. While UV-Vis detection at approximately 472 nm is common for lycopene, its utility with a deuterated standard is limited unless coupled with mass spectrometry, as the UV spectra are identical. doi.orgresearchgate.net The true power of this compound is realized when the HPLC system is interfaced with a mass spectrometer, which can differentiate the analyte from the internal standard based on their mass-to-charge ratios.
Table 1: Representative RP-HPLC Conditions for Lycopene Analysis This table outlines typical parameters for methods where this compound would be an effective internal standard, particularly with MS detection.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | C30 Carotenoid Column (e.g., 250 x 4.6 mm, 3 µm) | C18 Column (e.g., 150 x 4.6 mm, 5 µm) | C30 Column (e.g., 250 x 4.6 mm) |
| Mobile Phase | Gradient of Methanol to Methyl-tert-butyl ether (MTBE) | Isocratic: Acetonitrile/Methanol (50:50, v/v) | Isocratic: MeOH/Isopropyl alcohol/THF (30:30:35) with stabilizers |
| Flow Rate | ~1.0 mL/min | ~1.5 mL/min | ~1.0 mL/min |
| Detection | LC-MS/MS | UV-Vis (472 nm) / LC-MS | UV-Vis (472 nm) / LC-MS |
| Reference | nih.gov | doi.org | researchgate.net |
The lycopene molecule itself is achiral and therefore does not have enantiomers that would necessitate separation on a chiral column. The primary isomers of concern are the geometric cis/trans (or E/Z) isomers, which arise due to the multiple double bonds in lycopene's structure. These geometric isomers are typically separated using highly shape-selective achiral columns, such as the C30 columns mentioned previously, rather than chiral stationary phases. researchgate.net
However, the application of chiral chromatography could become relevant in the analysis of specific lycopene metabolites. If lycopene is metabolized in vivo to form chiral products, a chiral column would be required to separate the resulting enantiomers. While the literature on chiral separation of lycopene metabolites is not extensive, the principle has been applied to other complex molecules where deuterated internal standards are used to quantify individual enantiomers accurately. science.gov For instance, the use of deuterated water as part of the mobile phase has been noted in HPLC-NMR studies to aid in the structural elucidation of carotenoid stereoisomers. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity for the analysis of lycopene. In these applications, this compound is an indispensable tool for achieving accurate quantification.
High-resolution mass spectrometry (HRMS), particularly using analyzers like the Orbitrap, offers significant advantages for carotenoid research. thermofisher.comnih.gov An Orbitrap MS can achieve mass resolutions exceeding 100,000, enabling the determination of an ion's elemental composition from its accurate mass. nih.govresearchgate.net This capability is invaluable for distinguishing lycopene (C₄₀H₅₆, exact mass 536.4382) from other isobaric or near-isobaric interferences in complex samples like tomato or plasma. thermofisher.comresearchgate.netmassbank.eu
In a typical workflow, a sample spiked with this compound is analyzed by LC-HRMS. The high mass accuracy allows for the creation of extremely narrow mass extraction windows (e.g., < 5 ppm) for both native lycopene ([M+H]⁺ at m/z 537.4455) and this compound ([M+H]⁺ at m/z 543.4832), effectively eliminating background noise and matrix interferences. researchgate.net This approach not only validates the identity of the detected lycopene but also allows for its precise quantification relative to the known concentration of the co-eluting this compound internal standard, a technique that has demonstrated excellent linearity, repeatability, and recovery. nih.govresearchgate.net
Tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its superior selectivity and sensitivity. shimadzu.com This technique typically operates in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected, fragmented, and one or more specific product ions are monitored. nih.gov
For lycopene, a common transition monitored in negative ion mode is the fragmentation of the molecular ion (m/z 536) to a unique product ion (m/z 467), corresponding to the loss of a terminal isoprene (B109036) group. nih.gov When using this compound as the internal standard, a parallel SRM transition would be monitored for the deuterated analogue (e.g., precursor ion m/z 542 fragmenting to a product ion m/z 473). The ratio of the peak area of the analyte's transition to that of the internal standard's transition is used for quantification. This method is highly specific and can reliably quantify lycopene even in the presence of its isobaric carotenoid cousins, α-carotene and β-carotene. nih.gov LC-MS/MS has demonstrated remarkable sensitivity for lycopene, with limits of quantification reaching the low femtomole range. nih.govnih.gov
This methodology can also be extended to the quantification of lycopene metabolites, such as apo-lycopenals. By using this compound as the internal standard, researchers can correct for variability in the extraction and ionization of these related compounds, provided their chemical behavior is sufficiently similar to the parent molecule.
Table 2: Illustrative Mass Spectrometry Parameters for Lycopene Quantification This table shows representative mass-to-charge ratios (m/z) that would be used in an LC-MS/MS method employing this compound. The exact values for this compound are inferred based on a +6 Da shift.
| Compound | Ionization Mode | Precursor Ion [M] | Product Ion | Reference for Lycopene |
|---|---|---|---|---|
| Lycopene | Negative APCI | 536.4 | 467.4 | nih.gov |
| This compound (inferred) | Negative APCI | 542.4 | 473.4 | N/A |
| Lycopene | Positive ESI | 537.4 [M+H]⁺ | Multiple fragments (e.g., 69.07) | massbank.eu |
| This compound (inferred) | Positive ESI | 543.5 [M+H]⁺ | Shifted fragments | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Solvent Environments
NMR spectroscopy is a powerful analytical tool for elucidating the structure of molecules. In the context of this compound, it provides detailed information about the atomic arrangement and connectivity within the molecule.
One- and Two-Dimensional NMR (1H-NMR, 13C-NMR, COSY, HMQC, HMBC) for Structural Elucidation of this compound
The structural integrity of this compound is confirmed through a suite of NMR experiments. One-dimensional techniques like ¹H-NMR and ¹³C-NMR provide fundamental information about the hydrogen and carbon environments within the molecule. nih.gov For a more in-depth analysis, two-dimensional NMR techniques are employed. acs.org
COSY (Correlation Spectroscopy) helps in identifying proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure. acs.org
HMQC (Heteronuclear Multiple Quantum Coherence) correlates proton and carbon atoms that are directly bonded, allowing for the assignment of carbon signals based on their attached protons. acs.org
These techniques collectively ensure the correct isotopic labeling and structural purity of this compound, which is paramount for its use as an internal standard.
Application of Deuterated Solvents (e.g., CDCl3, C6D6, DMSO-d6) in this compound NMR Studies
The choice of a deuterated solvent is critical in NMR spectroscopy to avoid interference from solvent protons. tcichemicals.com Commonly used deuterated solvents for analyzing lycopene and its isotopologues include chloroform-d (B32938) (CDCl₃), benzene-d₆ (C₆D₆), and dimethyl sulfoxide-d₆ (DMSO-d₆). acs.orgunesp.brlabinsights.nl The selection of the solvent can influence the chemical shifts of the analyte due to solvent-solute interactions. acs.org For instance, the aromatic nature of benzene-d₆ can induce specific shifts in the proton resonances of lycopene compared to the less interactive chloroform-d. acs.org DMSO-d₆ is also a viable solvent, particularly for compounds that may have limited solubility in other organic solvents. nih.govrsc.orgfigshare.com
Below is a table summarizing the typical ¹H-NMR residual peaks and ¹³C-NMR shifts for these common deuterated solvents, which is essential for accurately interpreting the NMR spectra of this compound.
| Deuterated Solvent | Formula | ¹H Residual Peak (ppm) | ¹³C Signal (ppm) |
| Chloroform-d | CDCl₃ | 7.26 | 77.16 |
| Benzene-d₆ | C₆D₆ | 7.16 | 128.06 |
| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | 2.50 | 39.52 |
Data sourced from various NMR solvent reference charts. sigmaaldrich.comucla.edu
NMR-Based Metabolomics for Tracing Labeled Compounds
NMR-based metabolomics has emerged as a powerful platform for investigating the metabolic fate of labeled compounds like this compound within a biological system. nih.govau.dkembrapa.br By introducing a deuterated compound, researchers can trace its uptake, distribution, and transformation into various metabolites. The deuterium label provides a unique spectral signature that allows for the differentiation of the labeled compound and its metabolites from the endogenous pool. twinwoodcattle.com
This approach offers several advantages:
High Reproducibility and Quantitative Accuracy : NMR is inherently quantitative, allowing for the precise measurement of metabolite concentrations. au.dk
Structural Identification : NMR can be used to identify the structure of unknown metabolites, providing insights into metabolic pathways. au.dk
Non-destructive : The sample can be recovered after NMR analysis for further investigation.
In a typical NMR-based metabolomics study involving this compound, biological samples (e.g., serum, tissue extracts) are analyzed to detect the signals from the deuterium-labeled species. nih.gov The changes in the NMR spectra over time can reveal the kinetics of lycopene metabolism and help to identify the resulting metabolic products.
Isotopic Ratio Mass Spectrometry for Tracing Studies
Isotopic Ratio Mass Spectrometry (IRMS) is another highly sensitive technique used in tracing studies involving isotopically labeled compounds. otsuka.co.jpeurisotop.comckisotopes.com While NMR tracks the structural changes of the labeled molecule, IRMS is exceptionally adept at measuring the ratio of isotopes with high precision. In the context of this compound, IRMS can be used to determine the enrichment of deuterium in different biological compartments or metabolic pools following its administration. procon.org
The fundamental principle of using this compound in IRMS studies involves:
Administration : A known amount of this compound is introduced into the system being studied.
Sample Collection : At various time points, biological samples are collected.
Analysis : The samples are processed and analyzed by IRMS to measure the ratio of deuterium to hydrogen (D/H).
An increase in the D/H ratio in specific molecules or tissues indicates the incorporation of deuterium from the administered this compound. This information is invaluable for understanding the bioavailability and metabolic fate of lycopene. The high sensitivity of IRMS allows for the detection of very small changes in isotopic ratios, making it a powerful tool for tracer studies in nutrition and metabolism research. researchgate.net
Metabolic Fate and Bioavailability Studies of Lycopene D6 in Non Human Models
Absorption Kinetics and Mechanisms in Animal Models (e.g., Rats, Mice, Ferrets)
Studies in animal models have been crucial for elucidating the absorption kinetics and mechanisms of lycopene (B16060). Research indicates that the absorption of lycopene is influenced by several factors, including the isomeric form and the presence of dietary fats.
In ferrets, it has been demonstrated that cis-isomers of lycopene are more bioavailable than the all-trans-isomer. vkm.nomdpi.com This is potentially due to the greater solubility of cis-isomers in bile acid micelles and their reduced tendency to aggregate. dss.go.th The intestinal absorption of lycopene is thought to occur via passive diffusion and through the action of scavenger receptor class B type 1 (SR-BI). mdpi.comnih.gov Studies in mice have confirmed the involvement of SR-BI in lycopene absorption, with transgenic mice overexpressing SR-BI in the intestine showing significantly higher plasma lycopene concentrations. nih.gov
Rats have been shown to absorb lycopene more effectively than ferrets. nih.gov Following oral administration of a lycopene-rich tomato oleoresin, rats exhibited substantially higher concentrations of lycopene in their liver and intestines compared to ferrets. nih.gov The absorption process involves the incorporation of lycopene into chylomicrons within the enterocytes, which are then transported into the lymphatic system. mdpi.commdpi.com
Tissue Distribution and Accumulation Patterns
Once absorbed, Lycopene-d6 (B1152083) is distributed to various tissues, with accumulation patterns differing between species and organs. The liver is consistently identified as the primary storage site for lycopene in most animal models studied. nih.govmdpi.com
Hepatic Distribution and Storage
The liver plays a central role in the metabolism and storage of lycopene. nih.govmdpi.com In both rats and ferrets, the highest concentrations of lycopene are found in the liver following supplementation. nih.govresearchgate.net Studies using murine hepatic stellate cells (GRX) have shown that these cells can internalize and store lycopene. nih.gov The stored lycopene is found in various subcellular compartments, including the membrane fraction, cytoplasm, lipid droplets, and nuclei. nih.gov The liver is also a site of lycopene isomerization, contributing to the equilibrium of cis and trans isomers found in tissues. nih.gov Castrated rats have been observed to accumulate significantly more lycopene in the liver compared to their intact counterparts, suggesting a modulatory role of androgens in hepatic lycopene metabolism. nih.gov
Adipose Tissue Uptake
Adipose tissue is a significant reservoir for carotenoids, including lycopene. mdpi.comresearchgate.net The lipophilic nature of lycopene facilitates its storage in adipocytes, primarily within lipid droplets and cell membranes. researchgate.net The uptake of lycopene by adipose tissue is mediated, at least in part, by the scavenger receptor CD36. nih.gov Studies using 3T3-L1 adipocytes and adipose tissue explants from CD36 knockout mice have confirmed the role of this transporter in lycopene uptake. nih.gov
Ocular Tissue Distribution (e.g., Quail, Frog)
While lycopene is not a major carotenoid in the ocular tissues of all animals, studies in specific models like quail and frogs have provided insights into carotenoid distribution in the eye. In these non-primate models, carotenoids such as lutein (B1675518) and zeaxanthin (B1683548) are predominantly found. researchgate.net Frog liver accumulates higher concentrations of these carotenoids compared to quail liver. researchgate.net Frog plasma also contains (3S,3'S)- and (3R,3'S; meso)-zeaxanthin, which are not present in quail plasma. researchgate.net Although lycopene itself was not detected in the ocular tissues of the studied quails and frogs that were not supplemented, these models are valuable for understanding the general mechanisms of carotenoid transport and accumulation in the eye. researchgate.net
Isomerization Pathways of this compound in vivo
A key aspect of lycopene metabolism is its isomerization from the predominantly all-trans form found in food to various cis-isomers within the body. u-szeged.hu While dietary sources are rich in all-trans-lycopene, human and animal tissues contain a significant proportion of cis-isomers. nih.govu-szeged.hu This suggests that isomerization occurs in vivo.
The acidic environment of the stomach is one proposed site for this conversion. mdpi.com Additionally, the liver and other tissues are capable of isomerizing lycopene. nih.govresearchgate.net In murine hepatic stellate cells, both all-trans and cis isomers were identified after incubation with all-trans-lycopene. nih.gov In rats, while all-trans-lycopene is the major isomer in most tissues, cis-lycopenes are predominant in the prostate and plasma. nih.gov Conversely, in ferrets, cis-lycopene is the more abundant form in tissues. nih.gov The exact enzymatic pathways driving this isomerization in vivo are still under investigation, but it is a critical step that influences the bioavailability and biological activity of lycopene. mdpi.com
Excretion Pathways of Deuterated Lycopene and its Metabolites
The use of deuterated lycopene has been essential for tracking its excretion and identifying its metabolites. researchgate.net Following metabolism, lycopene and its derivatives are eliminated from the body through various pathways.
Studies involving isotopically labeled lycopene in animal models have been conducted to understand these excretion routes. semanticscholar.org Lycopene metabolites can be formed through oxidative cleavage by enzymes like β-carotene 9′,10′-oxygenase (BCO2). nih.govnih.gov This enzyme preferentially cleaves non-provitamin A carotenoids like lycopene to form various apo-lycopenoids. nih.gov These metabolites, being more polar than the parent compound, can potentially be excreted via the bile or urine. While detailed studies focusing specifically on the excretion balance of this compound are limited, the general pathways for carotenoid elimination are presumed to apply.
Mechanistic Investigations Using Lycopene D6 As a Tracer
Enzymatic Cleavage and Transformation Pathways
The metabolic fate of lycopene (B16060) is primarily dictated by the action of two key carotenoid cleavage enzymes: β-carotene oxygenase 1 (BCO1) and β-carotene oxygenase 2 (BCO2). nih.gov These enzymes are responsible for the oxidative cleavage of carotenoids, including lycopene, into various smaller, biologically active molecules. nih.govnih.gov
BCO1, a cytosolic enzyme, is known for its symmetrical cleavage of β-carotene at the central 15,15’ double bond to produce retinal (vitamin A aldehyde). nih.govwikipedia.org While its primary substrate is provitamin A carotenoids, it has also been shown to cleave lycopene, yielding apo-15-lycopenal. nih.gov However, studies suggest that its activity on lycopene is less efficient compared to its action on β-carotene. Genetic variations, or single nucleotide polymorphisms (SNPs), in the BCO1 gene can significantly influence an individual's plasma and tissue responses to lycopene intake. nih.gov
BCO2, located in the inner mitochondrial membrane, performs asymmetrical (excentric) cleavage at the 9',10' double bond of carotenoids. nih.govnih.gov It exhibits broader substrate specificity than BCO1 and preferentially cleaves non-provitamin A carotenoids like lycopene. nih.gov Animal studies using knockout mice have provided significant insights into the roles of these enzymes. Ablation of the BCO2 gene in mice leads to a substantial accumulation of lycopene in tissues, suggesting that BCO2 is the primary enzyme responsible for lycopene degradation in these models. nih.govtmc.edu The metabolites generated by BCO2 are believed to be key mediators of lycopene's biological activities. tmc.edu
The enzymatic and oxidative cleavage of lycopene results in a diverse array of metabolites, collectively known as apo-lycopenoids. nih.gov These cleavage products have different chain lengths and functional groups, and research suggests they may be responsible for many of the biological effects attributed to the parent lycopene molecule. illinois.edunih.gov
Autoxidation studies, which mimic oxidative conditions in biological tissues, have identified a series of apo-lycopenals formed by cleavage at the various double bonds of the lycopene backbone. nih.gov Identified products include apo-6'-, apo-8'-, apo-10'-, apo-12'-, and apo-14'-lycopenal, as well as acycloretinal. nih.gov Further oxidation can convert these aldehydes to their corresponding carboxylic acids, such as acycloretinoic acid, which has been shown to inhibit cell proliferation and induce apoptosis. nih.govnih.gov
In addition to linear apo-lycopenoids, oxidative processes can lead to the formation of epoxide derivatives, such as lycopene 1,2-epoxide and lycopene 5,6-epoxide. scispace.comresearchgate.net These epoxides are unstable and can undergo acid-catalyzed rearrangement to form cyclic metabolites like 2,6-cyclolycopene-1,5-diols, which have been detected in human serum and tomato products. nih.govscispace.com The formation of these various metabolites underscores the complex transformation pathways lycopene undergoes in vivo.
| Metabolite Class | Specific Examples Identified | Formation Process |
| Apo-Lycopenals | Acycloretinal, Apo-8'-lycopenal, Apo-10'-lycopenal, Apo-12'-lycopenal | Enzymatic (BCO1, BCO2) or non-enzymatic oxidative cleavage |
| Apo-Lycopenoic Acids | Acycloretinoic acid | Oxidation of corresponding apo-lycopenals |
| Epoxides | Lycopene 1,2-epoxide, Lycopene 5,6-epoxide | Oxidation at double bonds |
| Cyclic Metabolites | 2,6-cyclolycopene-1,5-diols | Acid-catalyzed rearrangement of epoxides |
Cytochrome P450 (CYP450) enzymes are a superfamily of proteins crucial for the metabolism of a wide range of endogenous and exogenous compounds, including drugs and carcinogens. Studies have indicated that lycopene can modulate the activity of several CYP450 isozymes. researchgate.net This interaction is significant as it can affect the detoxification of harmful substances and the efficacy of pharmaceuticals.
Research using human liver microsomes has shown that lycopene exerts a moderate inhibitory effect on CYP2E1. nih.gov CYP2E1 is notably involved in the metabolic activation of pro-carcinogens like N-nitrosodiethylamine. researchgate.net By inhibiting this enzyme, lycopene may help suppress the initiation of carcinogenesis. researchgate.netresearchgate.net In contrast, lycopene shows minimal to no inhibitory effects on other major isozymes such as CYP3A4, CYP2C19, and CYP2D6 at physiological concentrations. nih.gov In animal models, lycopene administration has been found to inhibit hepatic CYP1A1 and CYP2A6 activities, which are involved in the bioactivation of toxins like aflatoxin B1. tandfonline.com This inhibitory action on specific CYP450 isozymes is a key mechanism behind lycopene's protective effects against certain chemical-induced toxicities. researchgate.nettandfonline.com
| CYP450 Isozyme | Effect of Lycopene | IC50 Value (Human Liver Microsomes) | Significance |
| CYP2E1 | Moderate Inhibition | 43.65 μM nih.gov | Inhibition of pro-carcinogen activation researchgate.netresearchgate.net |
| CYP3A4 | No significant inhibition | > 100 μM nih.gov | Low potential for drug interactions via this pathway |
| CYP2C19 | No significant inhibition | > 100 μM nih.gov | Low potential for drug interactions via this pathway |
| CYP2D6 | No significant inhibition | > 100 μM nih.gov | Low potential for drug interactions via this pathway |
| CYP1A1 / CYP2A6 | Inhibition (in broilers) | Not Applicable | Detoxification of aflatoxin B1 tandfonline.com |
Elucidation of Molecular Mechanisms in Animal Models
Animal models are invaluable for studying the in vivo effects of compounds like lycopene on complex biological pathways. By using Lycopene-d6 (B1152083), researchers can confirm that the observed physiological changes are a direct result of the administered compound and its metabolites.
One of the most well-documented effects of lycopene is its ability to counteract oxidative stress. mdpi.com This is achieved by scavenging free radicals and bolstering the endogenous antioxidant defense system. mdpi.com In various animal models of induced oxidative stress, lycopene administration has been shown to significantly modulate key biomarkers. researchgate.netnih.gov
A common indicator of lipid peroxidation is malondialdehyde (MDA). Studies consistently show that lycopene treatment leads to a significant reduction in elevated MDA levels in tissues like the liver, heart, and kidneys. researchgate.netnih.govmdpi.comresearchgate.net Concurrently, lycopene enhances the body's antioxidant capacity by increasing the levels of non-enzymatic antioxidants, such as reduced glutathione (B108866) (GSH), and boosting the activity of critical antioxidant enzymes. researchgate.netmdpi.com These enzymes include superoxide (B77818) dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and catalase (CAT) and glutathione peroxidase (GPx), which neutralize hydrogen peroxide. nih.govmdpi.com This dual action of reducing damage and enhancing defense highlights a primary mechanism of lycopene's protective effects. researchgate.netnih.gov
| Biomarker | Effect of Lycopene Administration in Animal Models | Biological Role |
| Malondialdehyde (MDA) | Decrease nih.govresearchgate.net | Marker of lipid peroxidation and oxidative damage |
| Glutathione (GSH) | Increase researchgate.netmdpi.com | Key non-enzymatic antioxidant; detoxifies harmful compounds |
| Superoxide Dismutase (SOD) | Increase in activity nih.govmdpi.comfrontiersin.org | Converts superoxide radicals into less harmful molecules |
| Catalase (CAT) | Increase in activity nih.govmdpi.com | Decomposes hydrogen peroxide into water and oxygen |
Chronic inflammation is an underlying factor in many diseases. Lycopene has demonstrated potent anti-inflammatory properties by modulating key signaling pathways and mediators. nih.gov A central regulator of inflammation is Nuclear Factor-kappa B (NF-κB), a transcription factor that controls the expression of many pro-inflammatory genes. frontiersin.org Research in animal and cell culture models shows that lycopene can inhibit the activation of NF-κB. nih.govnih.govresearchgate.net
By suppressing the NF-κB pathway, lycopene down-regulates the production of several downstream targets. nih.gov This includes pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.govresearchgate.net Furthermore, lycopene inhibits the expression of inflammatory enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS), which are responsible for producing inflammatory mediators like prostaglandins (B1171923) and nitric oxide, respectively. nih.govresearchgate.netnih.gov This multi-targeted inhibition of the inflammatory cascade is a crucial aspect of its mechanism of action. nih.govfrontiersin.org
| Inflammatory Mediator | Effect of Lycopene Administration in Animal Models | Biological Role |
| Nuclear Factor-kappa B (NF-κB) | Inhibition of activation/translocation nih.govnih.gov | Master transcription factor for inflammatory responses |
| Tumor Necrosis Factor-alpha (TNF-α) | Decreased expression/levels nih.govresearchgate.netmdpi.com | Pro-inflammatory cytokine involved in systemic inflammation |
| Interleukin-1 beta (IL-1β) | Decreased expression/levels nih.gov | Potent pro-inflammatory cytokine |
| Cyclooxygenase-2 (COX-2) | Decreased expression nih.govresearchgate.netnih.gov | Enzyme that produces inflammatory prostaglandins |
| Inducible Nitric Oxide Synthase (iNOS) | Decreased expression nih.gov | Enzyme that produces high levels of nitric oxide during inflammation |
Gene Expression and Transcription Factor Modulation (e.g., Nrf2/KEAP1, PGC-1α)
The use of isotopically labeled this compound as a tracer is fundamental in elucidating the precise molecular mechanisms by which lycopene and its metabolites modulate gene expression and key transcription factors. By tracking the journey of this compound from uptake to its influence on nuclear events, researchers can confirm direct and indirect effects on cellular signaling pathways.
One of the most significant pathways investigated using such tracer methodologies is the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear Factor Erythroid 2-related factor 2 (Nrf2) system. nih.govfrontiersin.org Under homeostatic conditions, the transcription factor Nrf2 is held inactive in the cytoplasm by its repressor, Keap1. nih.govmdpi.com Upon exposure to stimuli like lycopene, this complex dissociates. nih.govnih.gov Studies utilizing tracers can follow the subsequent translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes. nih.govmdpi.com This binding event initiates the transcription of a suite of phase II detoxifying and antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). nih.govmdpi.comnih.gov
Research in pancreatic acinar cell models has demonstrated that lycopene treatment leads to an increase in phosphorylated and nuclear-translocated Nrf2. nih.gov Furthermore, investigations in animal models have provided quantitative data on this effect. For instance, studies in broilers have shown that dietary lycopene supplementation significantly upregulates the gene expression of Nrf2 and its downstream targets in the liver. researchgate.net
Table 1: Effect of Lycopene on Hepatic Gene Expression in the Keap1-Nrf2 Pathway in Broilers (42 days)
Relative mRNA expression levels compared to a control group. Data adapted from a study on Arbor Acres broilers. researchgate.net
| Gene | Control Group (Relative Expression) | 20 mg/kg Lycopene Group (Relative Expression) | 30 mg/kg Lycopene Group (Relative Expression) | P-value |
|---|---|---|---|---|
| Nrf2 | 1.03 ± 0.07b | 1.80 ± 0.44a | 2.12 ± 0.20a | p = 0.038 |
| NQO1 | 1.00 ± 0.05d | 1.50 ± 0.02b | 1.70 ± 0.04a | p = 0.034 |
| HO-1 | 1.00 ± 0.08b | 1.19 ± 0.04a | 1.15 ± 0.05a | p = 0.043 |
| SOD2 | 1.00 ± 0.07c | 1.36 ± 0.10ab | 1.57 ± 0.20b | p = 0.025 |
Beyond the Nrf2 pathway, this compound tracing can also illuminate effects on metabolic regulators like Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). Studies suggest that lycopene activates genes associated with lipidolysis and thermogenesis, including PGC-1α, contributing to its role in metabolic regulation. preprints.org
Effects on Lipid Metabolism Regulation in Animal Models
Animal models are indispensable for understanding the systemic effects of lycopene on lipid metabolism, and the use of this compound allows for precise quantification of its absorption, distribution to tissues like the liver and adipose, and its influence on metabolic pathways. mdpi.comnih.gov
Numerous studies in animal models, including rodents, lambs, and chickens, have established that lycopene supplementation can ameliorate metabolic disturbances and improve lipid profiles. mdpi.comanimbiosci.organimbiosci.org The consistent findings are a reduction in serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C). animbiosci.organimbiosci.org In diabetic rat models, lycopene administration was shown to help normalize the levels of total lipids, triglycerides, and cholesterol. researchgate.net
The mechanisms underlying these effects, which can be confirmed using tracer studies, involve the modulation of key enzymes and signaling pathways in lipid biosynthesis. For example, research in broiler chickens demonstrated that dietary lycopene not only improved serum lipid markers but also decreased the activity of hepatic lipogenic enzymes such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). animbiosci.org This was associated with an increase in the mRNA abundance of AMP-activated protein kinase α (AMPK-α) and a decrease in the expression of sterol regulatory element-binding protein 1 (SREBP-1), FAS, and ACC. animbiosci.org
Table 2: Effect of Lycopene Supplementation on Serum Lipid Profile and Hepatic Enzyme Activities in Broilers
Data reflects the impact of different lycopene concentrations in the diet compared to a basal diet. animbiosci.org
| Parameter | Control Group | 100 mg/kg Lycopene | 200 mg/kg Lycopene | 400 mg/kg Lycopene |
|---|---|---|---|---|
| Serum Triglycerides (mmol/L) | 0.65 | 0.48 | 0.47 | 0.49 |
| Serum Total Cholesterol (mmol/L) | 3.01 | 2.62 | 2.59 | 2.65 |
| Serum LDL-C (mmol/L) | 1.52 | 1.18 | 1.16 | 1.25 |
| Hepatic FAS Activity (U/mg prot) | 3.85 | 3.51 | 3.48 | 3.26 |
| Hepatic ACC Activity (U/mg prot) | 0.45 | 0.36 | 0.35 | 0.34 |
*Indicates a significant difference (p<0.05) compared to the control group.
By using this compound, researchers can directly correlate the tissue concentration of the tracer and its metabolites with these observed changes in enzyme activity and gene expression, providing definitive evidence of its role in regulating lipid homeostasis.
In vitro Studies of this compound Interactions at the Cellular and Subcellular Level
In vitro studies using cell culture models are critical for dissecting the specific cellular and subcellular interactions of lycopene. The application of this compound in these controlled environments enables precise tracking and quantification of its uptake, metabolic conversion, and localization within cellular compartments. Techniques such as high-resolution imaging and mass spectrometry can be employed to follow the labeled compound, revealing its accumulation in specific organelles like mitochondria and lipid membranes. nih.gov Such studies have shown that lycopene can directly modulate cellular processes, including inflammatory signaling by inhibiting the expression of cytokines like IL-6 and IL-8, and can selectively induce cell cycle arrest and apoptosis in cancerous cells while leaving normal cells unaffected. nih.govnih.govresearchgate.net
Cell Culture Models for Metabolic and Mechanistic Studies
A variety of cell culture models are utilized to probe the metabolic and mechanistic actions of lycopene. The choice of cell line allows for the investigation of specific biological activities.
Cancer Cell Lines: Models such as MCF-7 (breast cancer), PC-3 and LNCaP (prostate cancer), and HeLa (cervical cancer) are frequently used to study lycopene's anti-proliferative and pro-apoptotic effects. nih.govresearchgate.netsemanticscholar.org In MCF-7 cells, for example, lycopene has been shown to inhibit cell proliferation in a dose- and time-dependent manner. geneticsmr.org Using this compound in these models helps to quantify cellular uptake and correlate it directly with the observed biological response.
Table 3: Inhibitory Effect of Lycopene on MCF-7 Cell Proliferation
Cell proliferation was measured via MTT assay after treatment with various concentrations of lycopene for 72 hours. geneticsmr.org
| Lycopene Concentration (μM) | Inhibition Rate (%) |
|---|---|
| 0 (Control) | 0 |
| 2 | 15.8 |
| 4 | 24.3 |
| 8 | 39.1 |
| 16 | 55.6 |
Non-Cancer Cell Lines: To understand the effects on normal physiological processes, researchers use models like BEAS-2B human bronchial epithelial cells to study the induction of antioxidant enzymes and AR42J pancreatic acinar cells to investigate anti-inflammatory mechanisms. nih.govnih.gov Human umbilical vein endothelial cells (HUVECs) are used to assess anti-angiogenic properties. nih.gov In these systems, this compound is an invaluable tool for tracing metabolic pathways, such as its conversion to apo-lycopenoids, and confirming their role in mediating the observed effects. nih.gov
Evaluation of Enzyme Activity Modulation with Labeled Substrates
The use of this compound as a labeled substrate is a powerful strategy for evaluating its interaction with various enzymes and for mapping its metabolic fate. By incorporating a stable isotope label, the parent compound and its subsequent metabolites can be unequivocally distinguished from endogenous, unlabeled molecules, allowing for precise kinetic analysis.
This approach is critical for:
Tracking Metabolic Conversion: Following the transformation of this compound allows researchers to identify and quantify the production of deuterated metabolites, such as β-carotene or various apo-lycopenoids. This helps to determine the specific enzymatic pathways responsible for lycopene metabolism in different tissues and cell types.
Investigating Enzyme Kinetics: this compound can be used to study the kinetics of enzymes for which lycopene is a substrate. For instance, research on the enzyme lycopene cyclase, which converts lycopene to β-carotene, revealed that high concentrations of the lycopene substrate can actually inhibit the enzyme's activity. nih.gov Using a labeled substrate in such assays provides clear, quantifiable data on reaction rates and inhibitory constants.
Assessing Enzyme Inhibition: Conversely, this compound can be used in competition assays to determine how lycopene or its metabolites inhibit the activity of other enzymes, such as those involved in cholesterol synthesis like HMG-CoA reductase. animbiosci.org
By employing this compound, investigators can move beyond correlational observations to establish direct, quantitative relationships between lycopene, its metabolic products, and the modulation of specific enzyme activities.
Future Directions and Advanced Applications of Lycopene D6 in Research
Integration with Multi-Omics Approaches (e.g., Fluxomics, Metabolomics)
The integration of Lycopene-d6 (B1152083) into multi-omics workflows, particularly metabolomics and fluxomics, promises to provide a comprehensive understanding of its metabolic network. mdpi.com Metabolomics, the large-scale study of small molecules, can be significantly enhanced by using deuterated standards like this compound for accurate quantification and identification of lycopene (B16060) and its metabolites in complex biological samples. frontiersin.orgresearchgate.net This is crucial as the metabolic impacts of lycopene can be subtle and difficult to distinguish from the natural variations inherent in biological systems. frontiersin.org
Fluxomics, which measures the rates of metabolic reactions, can utilize this compound to trace the flow of lycopene through various metabolic pathways. By tracking the appearance of the deuterium (B1214612) label in downstream metabolites, researchers can map the metabolic fate of lycopene and determine the flux through different enzymatic reactions. nih.gov This approach can help to characterize the metabolic changes that occur during the expression of heterologous pathways for lycopene production and to identify potential bottlenecks or competing pathways. frontiersin.org The use of this compound in these multi-omics studies will be instrumental in building more accurate and predictive models of lycopene metabolism and its physiological effects. mdpi.com
Table 1: Applications of this compound in Multi-Omics
| Omics Field | Application of this compound | Research Goal |
| Metabolomics | Internal standard for quantification | Accurately measure concentrations of lycopene and its metabolites in biological samples. frontiersin.orgresearchgate.net |
| Tracer for metabolite identification | Identify novel lycopene metabolites by tracking the deuterium label. | |
| Fluxomics | Metabolic tracer | Determine the rate and direction of lycopene metabolism through various pathways. nih.gov |
| Pathway mapping | Elucidate the complete metabolic network of lycopene in different biological systems. |
Development of Novel Analytical Techniques for Deuterated Carotenoids
The unique properties of deuterated carotenoids like this compound are driving the development of novel analytical techniques for their detection and characterization. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the current gold standard for carotenoid analysis. tandfonline.commdpi.com The use of deuterated standards in HPLC-MS allows for more sensitive and accurate quantification through isotope dilution assays. nih.gov
Furthermore, techniques like nuclear magnetic resonance (NMR) spectroscopy are being refined to analyze deuterated carotenoids. nih.gov While standard 1H-NMR can be challenging due to the complexity of carotenoid spectra, the presence of deuterium can provide additional structural information. Advanced NMR techniques, such as two-dimensional NMR, can be employed to fully characterize the structure of deuterated carotenoids and their metabolites. researchgate.net Capillary HPLC-NMR is another promising technique that can provide unambiguous identification of carotenoids in small samples. researchgate.net The development of these and other novel analytical methods will be crucial for advancing our understanding of the in vivo behavior of this compound.
Advanced Modeling and Computational Studies of this compound Metabolism
Advanced computational modeling provides a powerful framework for integrating experimental data and gaining a deeper understanding of this compound metabolism. researchgate.net Physiological pharmacokinetic (PBPK) models, for instance, can be developed to describe the absorption, distribution, metabolism, and excretion (ADME) of lycopene. nih.gov These models can incorporate data from in vitro and in vivo studies using this compound to simulate its disposition in the body and predict its concentration in various tissues. nih.gov
Molecular dynamics simulations can offer insights at the atomic level, exploring the interactions of lycopene with proteins and lipid membranes. researchgate.net These computational studies can help to interpret experimental findings and generate new hypotheses about the mechanisms of lycopene's biological activity. researchgate.net For example, modeling can be used to investigate how the presence of deuterium in this compound might affect its interaction with enzymes or its physical properties within cell membranes. The integration of experimental data from this compound studies with these advanced computational models will be essential for building a comprehensive and predictive understanding of lycopene's role in human health. acs.org
Applications in Non-Mammalian Model Organisms for Comparative Metabolic Research
Non-mammalian model organisms, such as the nematode Caenorhabditis elegans, the fruit fly Drosophila melanogaster, and the zebrafish Danio rerio, offer significant advantages for comparative metabolic research. nih.govantibodies-online.cominvivobiosystems.com These organisms have well-characterized genomes, short lifecycles, and are amenable to high-throughput screening, making them ideal for studying the fundamental aspects of carotenoid metabolism. nih.gov
The use of this compound in these models can facilitate the identification of genes and pathways involved in lycopene metabolism that are conserved across different species. nih.gov For example, researchers can use these models to screen for genetic variations that affect the uptake and metabolism of this compound, providing insights into the factors that influence lycopene bioavailability in humans. nih.gov Furthermore, these non-mammalian models can be used to investigate the metabolic pathways of lycopene in organisms that produce unique carotenoids, offering a broader perspective on carotenoid biochemistry. researchgate.net
Table 2: Advantages of Non-Mammalian Models in this compound Research
| Model Organism | Key Advantages | Potential Research Applications with this compound |
| C. elegans | Simple, transparent, short lifespan, well-defined cell lineage. antibodies-online.com | Studying the genetic control of lycopene uptake and metabolism. |
| D. melanogaster | Powerful genetic tools, short generation time. invivobiosystems.com | High-throughput screening for genes affecting lycopene bioavailability. |
| D. rerio | Vertebrate model, transparent embryos, regenerative abilities. nih.gov | Visualizing lycopene distribution and metabolism in a living organism. |
Elucidating Specific Isomer Bioactivity using Deuterated Forms
Lycopene exists in various geometric isomers, with the all-trans form being the most abundant in nature. usda.gov However, cis-isomers are prevalent in human tissues, suggesting they may be more bioavailable or possess unique biological activities. researchgate.netnih.gov Deuterated forms of specific lycopene isomers can be invaluable tools for investigating these differences.
Q & A
Q. How can researchers align this compound studies with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?
- Methodological Answer :
- Feasible : Pilot studies to assess deuterium availability and cost.
- Novel : Focus on understudied applications (e.g., this compound in neurodegenerative disease models).
- Ethical : Adhere to institutional guidelines for isotopic tracer use in humans/animals.
- Relevant : Link findings to public health priorities (e.g., cancer prevention).
Peer-review frameworks like PICO (Population, Intervention, Comparison, Outcome) ensure methodological rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
